2-(Tributylstannyl)thiazole

Catalog No.
S756082
CAS No.
121359-48-6
M.F
C15H29NSSn
M. Wt
374.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)thiazole

CAS Number

121359-48-6

Product Name

2-(Tributylstannyl)thiazole

IUPAC Name

tributyl(1,3-thiazol-2-yl)stannane

Molecular Formula

C15H29NSSn

Molecular Weight

374.2 g/mol

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H;

InChI Key

WUOFQGMXQCSPPV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1

Synonyms

(Thiazol-2-yl)tributylstannane; 2-(Tributylstannyl)-1,3-thiazole; 2-(Tributyltin)thiazole; Tributyl-2-thiazolylstannane;

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1

Organic Synthesis

  • Precursor for Stannylation Reactions

    2-(Tributylstannyl)thiazole serves as a valuable precursor for stannylation reactions in organic synthesis. The tributyltin group (SnBu₃) acts as a good leaving group, readily undergoing nucleophilic substitution with various nucleophiles, introducing the thiazole moiety into target molecules. This allows for the formation of complex organic structures containing the thiazole ring, a versatile heterocyclic scaffold with diverse biological activities [, ].

  • C-H Activation

    Recent research explores the potential of 2-(tributylstannyl)thiazole in C-H activation reactions. The thiazole ring can activate nearby C-H bonds, facilitating their subsequent functionalization with various groups. This approach offers a novel strategy for the selective modification of complex organic molecules [].

Material Science

  • Organic Photovoltaics

    2-(Tributylstannyl)thiazole has been investigated as a potential component in organic photovoltaic (OPV) devices. The thiazole group can act as an electron acceptor, enhancing the efficiency of charge transfer within the device. However, further research is needed to optimize its performance and integrate it effectively into OPV systems [].

  • Precursor for Functional Materials

    The tributyltin group in 2-(tributylstannyl)thiazole can be readily converted into various functional groups through post-synthetic modifications. This allows for the creation of diverse materials with tailored properties for applications in catalysis, sensing, and other areas [].

2-(Tributylstannyl)thiazole is an organotin compound characterized by the presence of a thiazole ring and a tributylstannyl group. Its chemical formula is C₁₅H₂₉NSSn, and it has a molecular weight of approximately 340.08 g/mol. The compound features a thiazole moiety, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, contributing to its unique chemical properties. The tributylstannyl group enhances its reactivity and solubility in organic solvents, making it valuable in various chemical applications.

, primarily due to the reactivity of the stannyl group. Notable reactions include:

  • Stille Cross-Coupling Reactions: This compound can be employed as a stannyl reagent in Stille coupling reactions, facilitating the formation of carbon-carbon bonds with various electrophiles .
  • Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile, engaging in substitution reactions with alkyl halides or other electrophiles.
  • Decomposition: Under certain conditions, such as strong acids or bases, 2-(tributylstannyl)thiazole may decompose, releasing tributylstannyl cations.

Several methods exist for synthesizing 2-(tributylstannyl)thiazole:

  • Direct Synthesis: One approach involves the reaction of thiazole with tributylstannyl chloride in the presence of a base, leading to the formation of the desired compound.
  • Stille Coupling: As mentioned earlier, this compound can be synthesized via Stille coupling using appropriate thiazole derivatives and tributylstannyl halides .
  • Functionalization of Thiazoles: Other synthetic routes may involve functionalization of pre-existing thiazoles with tributylstannyl groups through various coupling strategies.

Several compounds share structural similarities with 2-(tributylstannyl)thiazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-MethylthiazoleThiazole ring with a methyl groupLacks stannyl group; less reactive
2-(Trimethylstannyl)thiazoleThiazole ring with trimethylstannyl groupLess bulky than tributylstannyl; different reactivity profile
2-(Phenylthio)thiazoleThiazole ring with phenyl thiol substitutionContains sulfur but lacks organotin functionality
1,3-ThiazolidineSaturated five-membered ringDifferent saturation state; no stannyl group

The presence of the tributylstannyl group in 2-(tributylstannyl)thiazole significantly enhances its reactivity compared to these similar compounds, making it particularly useful in synthetic applications while also contributing to its toxicity profile.

Preparation Routes and Synthetic Strategies

The synthesis of 2-(tributylstannyl)thiazole primarily revolves around functionalizing the thiazole ring at the 2-position with a tributylstannyl group. A foundational approach involves the direct stannylation of preformed thiazole derivatives. For instance, 2-bromothiazole serves as a critical precursor, undergoing halogen-metal exchange reactions with tributyltin reagents. This method typically employs lithium-halogen exchange, where 2-bromothiazole reacts with n-butyllithium to generate a lithiated intermediate, which subsequently couples with tributyltin chloride to yield the target compound [4].

Alternative routes leverage palladium-mediated cross-coupling strategies. The Stille reaction, a cornerstone in organotin chemistry, enables the coupling of tributyltin reagents with halogenated thiazoles. For example, 2-iodothiazole reacts with hexabutylditin in the presence of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0), forming 2-(tributylstannyl)thiazole with high efficiency [1] . This method benefits from mild reaction conditions (room temperature to 80°C) and compatibility with diverse functional groups, though it requires rigorous exclusion of oxygen and moisture to prevent catalyst deactivation.

Regioselective Stannylation Approaches

Achieving regioselectivity in stannylation reactions is critical for synthesizing 2-(tributylstannyl)thiazole without competing side reactions. Directed ortho-metallation (DoM) strategies have proven effective, where directing groups on the thiazole ring guide tin insertion. For example, introducing a formyl group at the 2-position of thiazole enhances electron density at the adjacent carbon, facilitating selective stannylation at the 4-position via palladium-catalyzed coupling . However, reversing this selectivity to target the 2-position requires steric or electronic modulation.

Recent advances employ in situ protection-deprotection sequences. Temporarily blocking reactive sites with trimethylsilyl groups allows precise stannylation at the 2-position. After tin insertion, acidic workup removes the protecting group, yielding the desired product. This method achieves regioselectivity exceeding 90% in optimized systems, as demonstrated by kinetic studies comparing activation energies for competing pathways .

Metal-Catalyzed Synthesis Pathways

Palladium catalysts dominate metal-mediated syntheses of 2-(tributylstannyl)thiazole. The Stille coupling remains the most widely used method, with catalyst selection profoundly influencing yield. For instance, palladium(II) acetate with tri-o-tolylphosphine ligand achieves turnover numbers (TON) exceeding 10,000 under microwave-assisted conditions, reducing reaction times from hours to minutes . Nickel catalysis offers a cost-effective alternative, though with lower functional group tolerance.

Copper-mediated approaches, such as the Liebeskind-Srogl coupling, have emerged for substrates sensitive to palladium. This method employs catalytic copper(I) thiophene-2-carboxylate with stoichiometric palladium, enabling cross-couplings at ambient temperatures. While yields are moderate (50–70%), this approach minimizes side reactions like protodestannylation .

Table 1: Comparison of Metal Catalysts in Stannylation Reactions

Catalyst SystemTemperature (°C)Yield (%)Reaction Time (h)
Pd(PPh₃)₄808512
NiCl₂(dppe)1006524
CuTC/Pd(OAc)₂25706

Modern Optimization Techniques for Improved Yields

Optimizing stannylation reactions requires addressing kinetic and thermodynamic barriers. Solvent polarity plays a pivotal role: polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate oxidative addition steps but may promote tin aggregation. Mixed solvent systems (e.g., toluene:DMF 4:1) balance reactivity and solubility, achieving yields up to 92% .

Catalyst loading reduction strategies include using ultralow Pd concentrations (0.1–0.5 mol%) with bulky phosphine ligands (e.g., tricyclohexylphosphine), which stabilize active catalytic species while suppressing nanoparticle formation. Microwave irradiation further enhances efficiency, reducing typical reaction times from 24 hours to under 30 minutes through uniform heating .

Purification innovations address challenges in isolating tin-containing compounds. Fluorous solid-phase extraction (F-SPE) leverages the affinity of perfluorinated tags for fluorous silica gel, enabling rapid separation of stannylated products from tin byproducts. This method reduces purification times by 70% compared to traditional column chromatography [1].

Green Chemistry Approaches to Synthesis

Environmentally benign syntheses of 2-(tributylstannyl)thiazole focus on solvent substitution and catalyst recovery. Cyclopentyl methyl ether (CPME), a biodegradable solvent with low toxicity, replaces traditional tetrahydrofuran (THF) in lithiation steps, maintaining yields while reducing environmental impact [4].

Catalyst recycling systems employ magnetic nanoparticles functionalized with palladium complexes. After completion, an external magnet retrieves >95% of the catalyst, which retains activity for at least five cycles. Flow chemistry configurations minimize waste generation, with continuous reactors achieving space-time yields 3× higher than batch systems .

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (97.83%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (15.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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